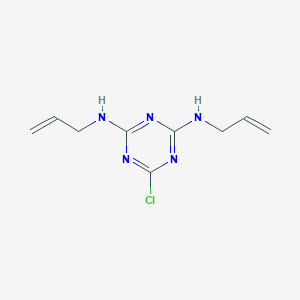
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Cat. No. B093577
Key on ui cas rn:
15468-86-7
M. Wt: 225.68 g/mol
InChI Key: JVNONOVWALQTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04731393
Procedure details


54.9 g (0.96 mole) of allylamine are added dropwise, in the course of 1.5 hours and while stirring, to a clear solution of 73.8 g (0.4 mole) of cyanuric chloride in 500 ml of toluene, the temperature being kept between 20° and 30° by applying gentle external cooling to the reaction vessel. After stirring for a further two hours at room temperature and for one hour at 50°, the mixture is cooled to 20°, and a solution of 16 g (0.4 mole) of sodium hydroxide in 70 ml of water is added dropwise at 20° in the course of 2 hours. After stirring for a further 2 hours at room temperature and for 6 hours at 60°, a further 16 g (0.4 mole) of sodium hydroxide in 70 ml of water are added dropwise in the course of 2 hours and stirring is continued for a further 5 hours at 60°. After the mixture has cooled to room temperature, 200 ml of water are added, and the precipitate is filtered off after stirring for approx. 30 minutes. The precipitate is thoroughly washed with water, thoroughly suction-drained and dried in vacuo at approx. 95°. The colourless 2,4-bis-allylamino-6-chloro-1,3,5-triazine thus obtained is analytically pure and has a melting point of 205°-206°; its water content is <0.3%. Yield 88.2 g (97.7% of theory).








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[N:5]1[C:12](Cl)=[N:11][C:9]([Cl:10])=[N:8][C:6]=1Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:1]([NH:4][C:12]1[N:5]=[C:6]([NH:4][CH2:1][CH:2]=[CH2:3])[N:8]=[C:9]([Cl:10])[N:11]=1)[CH:2]=[CH2:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
54.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
Step Two
|
Name
|
|
|
Quantity
|
73.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for a further two hours at room temperature and for one hour at 50°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being kept between 20° and 30°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by applying gentle external cooling to the reaction vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to 20°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for a further 2 hours at room temperature and for 6 hours at 60°
|
|
Duration
|
6 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for a further 5 hours at 60°
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture has cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for approx. 30 minutes
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate is thoroughly washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thoroughly suction-drained and dried in vacuo at approx. 95°
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NC1=NC(=NC(=N1)NCC=C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
